4-Methylumbelliferyl stearate

Descripción general

Descripción

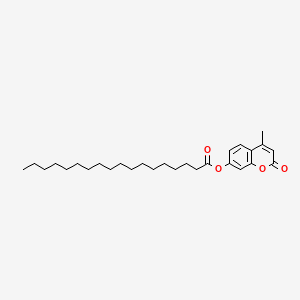

4-Methylumbelliferyl stearate is a fluorogenic substrate commonly used in biochemical assays to measure lipase activity. This compound is characterized by its ability to release a fluorescent product, 4-methylumbelliferone, upon enzymatic hydrolysis. The molecular formula of this compound is C28H42O4, and it has a molecular weight of 442.63 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylumbelliferyl stearate typically involves the esterification of 4-methylumbelliferone with stearic acid. This reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Purification is typically achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylumbelliferyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the cleavage of the ester bond, releasing 4-methylumbelliferone and stearic acid.

Common Reagents and Conditions:

Hydrolysis: Lipase enzymes in aqueous buffer solutions are commonly used to hydrolyze this compound. The reaction conditions often include a pH range of 7-8 and temperatures between 25-37°C.

Esterification: As mentioned, the esterification of 4-methylumbelliferone with stearic acid involves reagents like DCC and DMAP under anhydrous conditions.

Major Products:

Hydrolysis: 4-Methylumbelliferone and stearic acid.

Esterification: this compound.

Aplicaciones Científicas De Investigación

Biochemical Assays

Lipase Activity Measurement

- Mechanism : 4-Methylumbelliferyl stearate serves as a substrate for lipases, enzymes that catalyze the hydrolysis of fats. Upon hydrolysis, it releases 4-methylumbelliferone, which can be quantified through fluorescence spectroscopy. The intensity of fluorescence correlates directly with lipase activity, making it an effective tool for both qualitative and quantitative analysis in biological samples .

Research Studies :

- In various studies, including those examining lipase activity in tissues and cell cultures, researchers have utilized this compound to characterize different lipase isoforms based on their activity profiles under varying pH conditions .

Clinical Diagnostics

Disease Indicators

- Pancreatitis Detection : The measurement of lipase activity using this compound is particularly significant in clinical settings for diagnosing conditions such as pancreatitis. Elevated lipase levels can indicate pancreatic inflammation or damage, making this substrate vital for diagnostic assays .

Research Findings :

- Studies have demonstrated that the use of this compound can help differentiate between various types of lipase activities present in clinical samples, aiding in more accurate diagnoses .

Industrial Applications

Food and Pharmaceutical Industries

- Quality Control : In the food industry, monitoring lipase activity is essential for assessing the quality of fats and oils. This compound is employed to ensure that products meet safety and quality standards by measuring enzymatic activity during production processes .

Pharmaceutical Research :

- The compound is also used in pharmaceutical research to study drug interactions with lipases, providing insights into drug efficacy and metabolism .

Research on Enzyme Kinetics

Model Substrate for Enzymatic Studies

- Kinetics and Mechanisms : As a model substrate, this compound allows researchers to explore the kinetics of lipase-catalyzed reactions. Its fluorogenic properties facilitate real-time monitoring of enzyme activity, enabling detailed studies on reaction mechanisms and enzyme regulation .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Enzymatic Characterization : A study characterized the activity of ester hydrolases from pigeon adipose tissue using this substrate, revealing distinct pH optima for different lipases .

- Clinical Relevance : Research indicated that this compound could serve as a reliable marker for pancreatic disorders by correlating lipase levels with clinical outcomes in patients with suspected pancreatitis .

Mecanismo De Acción

The mechanism of action of 4-methylumbelliferyl stearate involves its hydrolysis by lipase enzymes. The enzyme binds to the ester bond of the compound, facilitating its cleavage and resulting in the release of 4-methylumbelliferone. This product exhibits strong fluorescence, which can be quantitatively measured using a fluorometer. The intensity of the fluorescence is directly proportional to the lipase activity in the sample .

Comparación Con Compuestos Similares

4-Methylumbelliferyl acetate: Another fluorogenic substrate used to measure esterase activity.

4-Methylumbelliferyl butyrate: Used to assess lipase activity with a shorter fatty acid chain compared to stearate.

4-Methylumbelliferyl palmitate: Similar to stearate but with a slightly shorter fatty acid chain.

Uniqueness: 4-Methylumbelliferyl stearate is unique due to its long fatty acid chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids.

Actividad Biológica

4-Methylumbelliferyl stearate (4-MU stearate) is a fluorogenic substrate primarily used to measure lipase activity. Its biological activity has been explored in various contexts, including enzyme assays and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-MU stearate, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H42O4

- Molecular Weight : 442.6 g/mol

- CAS Number : 79408-85-8

- Melting Point : 80 - 82 °C

This compound is synthesized by esterifying 4-methylumbelliferone with stearic acid, resulting in a compound that is soluble in organic solvents such as chloroform. It exhibits fluorescence properties that are utilized in various biochemical assays.

The primary mechanism of action for 4-MU stearate involves its cleavage by lipases, which releases the fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence emitted can be measured at an excitation wavelength of 330 nm and an emission wavelength of approximately 450 nm. This property makes it a sensitive substrate for assessing lipase activity in biological samples.

Lipase Activity Measurement

4-MU stearate is extensively used in laboratory settings to quantify lipase activity due to its high sensitivity and specificity. The following table summarizes key findings from studies utilizing this substrate:

Case Studies

- Enzymatic Assays : In enzymatic assays, 4-MU stearate has been shown to effectively differentiate between various lipase activities, making it a valuable tool for both clinical diagnostics and research applications.

- Antimicrobial Potential : While direct studies on the antimicrobial effects of 4-MU stearate are sparse, related compounds such as methyl esters derived from fatty acids have demonstrated antimicrobial properties against various pathogens . This suggests that further research into the antimicrobial potential of 4-MU stearate could be beneficial.

Research Findings

Recent studies have highlighted the versatility of 4-MU stearate beyond simple enzymatic assays:

- Inhibition of Tumor Growth : Research indicates that fatty acids can influence tumor cell behavior. Stearic acid, a component of 4-MU stearate, has shown promise in inhibiting tumor growth in vitro and in vivo models .

- Fluorescence Detection Methods : Advances in chromatographic methods, including HPLC with fluorescence detection, have enhanced the sensitivity of assays involving 4-MU stearate . These methods allow for precise quantification of lipase activity and other enzymatic reactions involving this substrate.

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIJAZYHGUNKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229639 | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79408-85-8 | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?

A1: this compound (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.